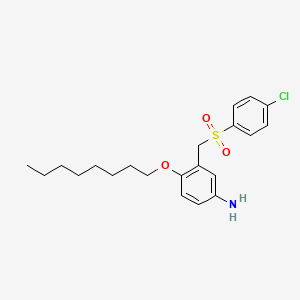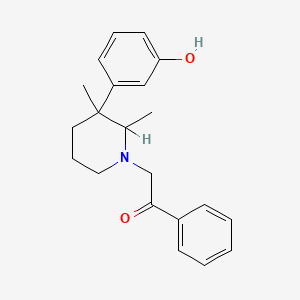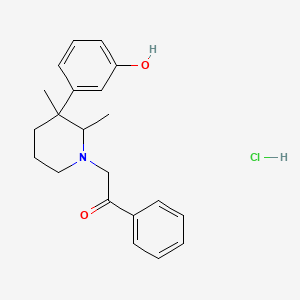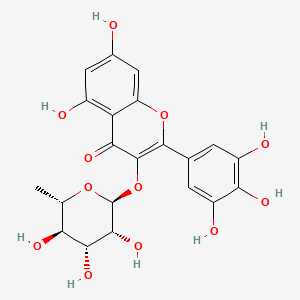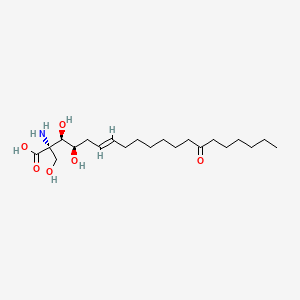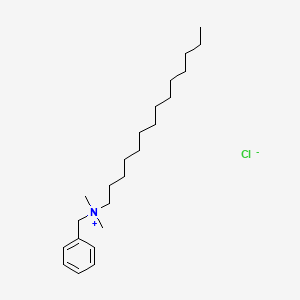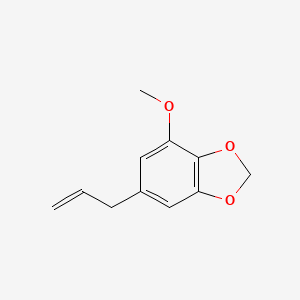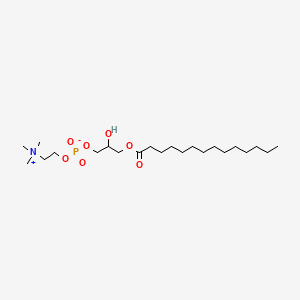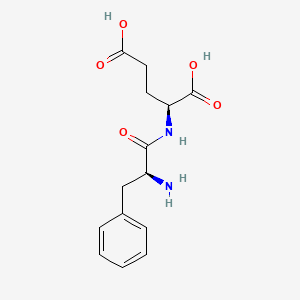
Phénylalanine-glutamate
Vue d'ensemble
Description
Phenylalanylglutamate is a dipeptide composed of the amino acids phenylalanine and glutamic acid. It is a compound of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmaceuticals. The structure of phenylalanylglutamate consists of a phenylalanine residue linked to a glutamic acid residue through a peptide bond.
Applications De Recherche Scientifique
Phenylalanylglutamate has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mécanisme D'action
Target of Action
Phenylalanylglutamate, also known as Phe-glu, is a dipeptide composed of phenylalanine and glutamate It’s worth noting that dipeptides are often short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .
Mode of Action
For instance, the antidepressant effects of L-phenylalanine, one of the constituents of Phe-glu, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Biochemical Pathways
Phenylalanylglutamate, being a dipeptide, is likely involved in protein digestion or protein catabolism . It’s also worth noting that phenylalanine, one of the constituents of Phe-glu, is involved in various metabolic pathways. For instance, phenylalanine is a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Pharmacokinetics
It’s known that dipeptides are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body, where they can be metabolized by various enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Phenylalanylglutamate. Factors such as diet, lifestyle, exposure to pollutants, and even the individual’s microbiome can impact how the compound is absorbed, distributed, metabolized, and excreted in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylalanylglutamate can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Activation of the Carboxyl Group: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods: Industrial production of phenylalanylglutamate may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and ease of purification.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylalanylglutamate can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The carboxyl groups of glutamic acid can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Reduction: Alcohol derivatives of glutamic acid.
Substitution: Various substituted phenylalanylglutamate derivatives.
Comparaison Avec Des Composés Similaires
Phenylalanylglutamate can be compared with other dipeptides such as:
Phenylalanylaspartate: Similar in structure but contains aspartic acid instead of glutamic acid.
Phenylalanylglycine: Contains glycine instead of glutamic acid, resulting in different chemical properties.
Phenylalanylglutamylglutamate: A tripeptide with an additional glutamic acid residue, which may have different biological activities.
Phenylalanylglutamate is unique due to its specific combination of phenylalanine and glutamic acid, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWLMUIXUXLIJR-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189735 | |
| Record name | Phenylalanylglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3617-45-6 | |
| Record name | L-Phenylalanyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3617-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003617456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanylglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phe-Glu?
A1: The molecular formula of Phe-Glu is C14H18N2O5, and its molecular weight is 294.30 g/mol.
Q2: Are there any specific spectroscopic data available for Phe-Glu?
A2: While the provided research papers don't offer detailed spectroscopic data for Phe-Glu specifically, they utilize techniques like NMR spectroscopy to analyze its conformation and interactions within larger peptide sequences [, , ].
Q3: What is known about the biological activity of Phe-Glu?
A3: Research indicates that Phe-Glu, particularly within larger peptide sequences, can exhibit various biological activities:
- Opioid Receptor Interactions: Phe-Glu is present in the naturally occurring opioid peptides dermorphin (μ-selective) and deltorphin II (δ-selective) [, , ]. Studies investigating these peptides reveal that Phe-Glu contributes to their overall conformation and potentially their selectivity for specific opioid receptors.
- Inhibition of HIV-1 Protease: A peptide containing the Phe-Glu sequence (Val-Phe-Glu-Leu) was isolated from oyster protein hydrolysate and demonstrated inhibitory activity against HIV-1 protease []. This suggests that the Phe-Glu motif might play a role in the peptide's interaction with the protease enzyme.
- Antioxidant Activity: The peptide Tyr-Phe-Glu, identified in potato protein hydrolysate, exhibited antioxidant activity against H2O2-induced oxidation in Caco-2 cells []. This finding highlights the potential of peptides containing Phe-Glu to act as antioxidants.
Q4: Can Phe-Glu be used as a standalone therapeutic agent?
A4: The provided research focuses on the presence and role of Phe-Glu within larger peptide sequences. Currently, there's limited information regarding the standalone therapeutic potential of Phe-Glu. Further research is needed to explore this possibility.
Q5: Are there any known applications of Phe-Glu in drug development?
A5: The research highlights potential applications based on the activities of peptides containing Phe-Glu:
- Pain Management: The presence of Phe-Glu in dermorphin and deltorphin II suggests a potential role in developing novel analgesics targeting specific opioid receptors [, ].
- Antiviral Therapy: The identification of a HIV-1 protease inhibitor containing Phe-Glu provides a starting point for designing new antiviral agents [].
- Antioxidant Therapies: The antioxidant properties of Tyr-Phe-Glu indicate a potential avenue for developing treatments for oxidative stress-related conditions [].
Q6: Are there alternative compounds or peptides with similar activities to those containing Phe-Glu?
A6: Yes, research on opioid peptides, HIV-1 protease inhibitors, and antioxidants is extensive. Several alternative compounds and peptides exhibit similar activities and are currently under investigation for therapeutic applications.
Q7: Is there any information about the safety and toxicology of Phe-Glu?
A7: The provided research primarily focuses on the biological activities of peptides containing Phe-Glu and doesn't provide specific data on the toxicology of Phe-Glu itself. Thorough safety and toxicity assessments would be crucial for any future therapeutic development involving Phe-Glu.
Q8: What are the main challenges in researching and developing drugs based on Phe-Glu-containing peptides?
A8: Similar to other peptide-based therapeutics, challenges include:
Q9: Are there specific analytical methods used to characterize and quantify Phe-Glu?
A11: While the research doesn't detail specific methods for Phe-Glu alone, various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly used to identify and quantify peptides in complex mixtures [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


